Ethyl 3,3-difluoropentanoate

Description

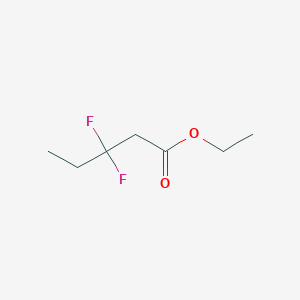

Ethyl 3,3-difluoropentanoate (C₇H₁₂F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the third carbon of the pentanoate backbone. Fluorinated esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and metabolic resistance imparted by fluorine substituents .

Properties

IUPAC Name |

ethyl 3,3-difluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-7(8,9)5-6(10)11-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLVXXUZJIHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 3,3-difluoropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-difluoropentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3,3-difluoropentanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 3,3-difluoropentanoic acid and ethanol.

Reduction: 3,3-difluoropentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-difluoropentanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated intermediates.

Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique fluorinated structure

Mechanism of Action

The mechanism by which ethyl 3,3-difluoropentanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4,4-Difluoropentanoate (CAS: 659-72-3)

Key Properties

| Property | Ethyl 4,4-Difluoropentanoate | Ethyl 3-(2-Fluorophenyl)propanoate | Ethyl 4,4-Difluoro-3-oxobutanoate |

|---|---|---|---|

| Molecular Formula | C₇H₁₂F₂O₂ | C₁₁H₁₁FO₂ | C₆H₈F₂O₃ |

| Molecular Weight | 166.166 g/mol | 194.20 g/mol | 178.12 g/mol |

| Boiling Point | 142.5 ± 25.0 °C | Not reported | Not reported |

| LogP (Lipophilicity) | 1.69 | ~2.5 (estimated) | ~1.2 (estimated) |

| Key Applications | Pharmaceutical intermediates | Flavor/fragrance synthesis | Ketone-based reaction substrates |

Structural and Functional Differences

- Fluorine Positioning: Ethyl 4,4-difluoropentanoate has fluorines at the terminal carbon, reducing steric hindrance compared to the 3,3-substituted analog. This positioning enhances its reactivity in nucleophilic substitutions, as seen in its use to synthesize 4,4-difluoropentyl tosylate via LAH reduction .

- Synthetic Utility: Ethyl 4,4-difluoropentanoate is a precursor for HIV-1 protease inhibitors, leveraging fluorine’s electron-withdrawing effects to stabilize transition states in enzymatic binding .

Aromatic Fluorinated Esters

- It is used in synthesizing fluorinated benzoylacetates for agrochemicals .

- Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate: The ketone group adjacent to the aromatic ring enhances its electrophilicity, making it a key intermediate in β-ketoester chemistry for heterocyclic synthesis (e.g., pyrazoles) .

Difluoro-Ketone Derivatives

- Ethyl 4,4-Difluoro-3-oxobutanoate: The combination of a ketone and difluoro group at C4 creates a highly reactive site for Michael additions or aldol condensations. Its similarity score (0.78) to ethyl 3,3-difluoropentanoate suggests shared reactivity in forming fluorinated diketones .

Biological Activity

Ethyl 3,3-difluoropentanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of fluorine atoms in its structure significantly influences its lipophilicity and biological interactions. The compound features a pentanoate backbone with two fluorine substituents at the 3-position, which alters its physicochemical properties compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Weight | 166.17 g/mol |

| LogP | Varies (lipophilicity) |

| Solubility | Moderate in organic solvents |

| Melting Point | Not extensively studied |

Antiviral Activity

Research indicates that fluorinated compounds like this compound can exhibit significant antiviral activity. For instance, studies on similar gem-difluoro derivatives have shown potent inhibition of HIV-1 protease, with effective concentrations in the nanomolar range. These compounds demonstrated enhanced blood-brain barrier permeability and favorable lipophilicity profiles compared to traditional antiviral agents such as darunavir .

Enzyme Inhibition

The compound's structural modifications, particularly the introduction of vicinal difluorination, have been linked to improved enzyme inhibitory activity. For example, analogs with similar fluorination patterns have shown enhanced acetylcholinesterase inhibitory activity, suggesting potential applications in neuropharmacology .

Case Studies

Several case studies highlight the biological implications of fluorinated compounds:

- HIV-1 Protease Inhibition : A study detailed the synthesis and evaluation of gem-difluoro derivatives that inhibited HIV-1 protease with EC50 values significantly lower than those of existing treatments. This underscores the potential of this compound as a lead compound for developing new antiviral therapies .

- Neuropharmacological Applications : Another case study explored the use of vicinal difluorinated compounds in enhancing cognitive function through acetylcholinesterase inhibition. The findings suggest that this compound could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Lipophilicity : The introduction of fluorine atoms increases lipophilicity, facilitating better membrane permeability and bioavailability.

- Target Interaction : Fluorinated compounds often engage in unique interactions with proteins and enzymes due to their electronegative nature, potentially leading to enhanced binding affinity and specificity.

Q & A

Q. What are the established synthetic methodologies for Ethyl 3,3-difluoropentanoate, and how do reaction conditions influence yield?

this compound can be synthesized via Horner–Emmons olefination or Zn-mediated reductive coupling . For example:

- Horner–Emmons approach : Reacting a chlorodifluoroacetate derivative with LDA (lithium diisopropylamide) in THF generates a nucleophilic intermediate, which undergoes esterification. Yield optimization requires strict anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions .

- Zn-mediated reduction : Activated Zn dust in acetonitrile at 105°C facilitates reductive elimination of halides, followed by acid-catalyzed esterification. Diastereomeric mixtures may form, requiring chromatographic purification (e.g., hexanes/ethyl acetate gradients) .

Key factors : Solvent polarity, catalyst stoichiometry, and post-reaction purification (e.g., silica gel chromatography) critically impact purity (>95%) and yield (up to 80%) .

Q. How can the structure of this compound be unambiguously characterized?

Spectroscopic techniques are essential:

- ¹⁹F NMR : Distinct doublets for geminal fluorine atoms (δ ~ -120 to -125 ppm, ≈ 240–260 Hz) confirm the 3,3-difluoro substitution .

- ¹H NMR : Protons adjacent to fluorine (e.g., CH₂ groups) exhibit splitting due to coupling (~15–20 Hz). Integration ratios verify ester functionality .

- GC-MS : Retention time and molecular ion peak (m/z 166.08) corroborate molecular weight (C₇H₁₂F₂O₂) .

Supplementary methods : IR spectroscopy identifies carbonyl stretching (~1740 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Moisture-sensitive fluorinated esters degrade rapidly in humid environments .

- Safety : While not classified as hazardous, avoid inhalation/contact. Use PPE (gloves, goggles) and work in a fume hood. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How do electronic effects of 3,3-difluoro substitution influence the ester’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from geminal fluorines may reduce accessibility. Comparative studies with non-fluorinated analogs show:

- Rate enhancement : Up to 5× faster aminolysis with primary amines in THF at 25°C .

- Steric trade-off : Bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity due to fluorine’s spatial demand .

Experimental design : Kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. toluene) quantify electronic vs. steric contributions .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

- Acidic hydrolysis : Rapid decomposition in H₂SO₄/EtOH (50°C, 36 hours), yielding 3,3-difluoropentanoic acid. Reaction monitored by TLC or pH titration .

- Basic conditions : NaOH (1M) induces saponification within 2 hours at 60°C, forming the sodium salt. Stability tests require inert atmospheres to prevent oxidation .

- Oxidative resistance : No degradation observed with H₂O₂ (3%) or KMnO₄ (0.1M) at 25°C, suggesting robustness in oxidation-prone environments .

Contradictions : reports stability in air, while advises moisture-free storage. Resolve by conducting controlled humidity experiments .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Prodrug synthesis : Hydrolysis to 3,3-difluoropentanoic acid enables conjugation with antiviral agents (e.g., HIV protease inhibitors) via esterase-sensitive linkages .

- Fluorinated analogs : React with Grignard reagents to generate tertiary alcohols for kinase inhibitors. Example: Reaction with MeMgBr yields a difluorinated alcohol (70% yield) .

Methodological note : Catalytic hydrogenation (Pd/C, H₂) selectively reduces double bonds while preserving fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.